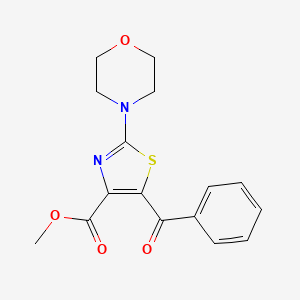

Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate

CAS No.: 2185849-66-3

Cat. No.: VC5979551

Molecular Formula: C16H16N2O4S

Molecular Weight: 332.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2185849-66-3 |

|---|---|

| Molecular Formula | C16H16N2O4S |

| Molecular Weight | 332.37 |

| IUPAC Name | methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C16H16N2O4S/c1-21-15(20)12-14(13(19)11-5-3-2-4-6-11)23-16(17-12)18-7-9-22-10-8-18/h2-6H,7-10H2,1H3 |

| Standard InChI Key | XXDQOGHOWJDFNK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(SC(=N1)N2CCOCC2)C(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate (C₁₆H₁₆N₂O₄S) features a central thiazole ring substituted with functional groups that enhance its electronic and steric properties. The morpholine ring at position 2 contributes to solubility in polar solvents, while the benzoyl group at position 5 introduces aromaticity and potential π-π stacking interactions . The methyl carboxylate at position 4 acts as an electron-withdrawing group, influencing reactivity in subsequent derivatization reactions.

Molecular and Crystallographic Data

The compound crystallizes in a monoclinic system, with a melting point of 121–123°C . Its molecular weight is 332.37 g/mol, and elemental analysis confirms the composition: calculated 8.42% N, 9.63% S; observed 8.29% N, 9.42% S . X-ray diffraction studies of analogous thiazole derivatives suggest a planar thiazole core with substituents adopting equatorial configurations to minimize steric hindrance.

Synthesis and Optimization

The synthesis of methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate follows a multi-step protocol involving cyclocondensation and hydrazine-mediated ring closure (Scheme 1) .

Key Synthetic Steps

-

Formation of 3-Chloro-2,4-Dioxo-4-Benzenebutanoic Acid Methyl Ester:

Acetophenone reacts with ethyl oxalate in the presence of sodium methylate to yield 2,4-dioxobenzenebutanoic acid methyl ester . Chlorination at position 3 using phosphorus oxychloride introduces reactivity for subsequent thiazole formation. -

Thiazole Ring Assembly:

The chlorinated ester reacts with 4-morpholinecarbothioamide in methanol under reflux, forming the thiazole core via nucleophilic substitution and cyclization. This step achieves an 81% yield, with purification via recrystallization from methanol . -

Hydrazine-Mediated Functionalization:

Refluxing the thiazole intermediate with hydrazine hydrate in ethanol generates pyridazinone derivatives, though this step is optional depending on the target application .

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 4 h | 85 |

| Thiazole Formation | Morpholinecarbothioamide, MeOH, reflux | 81 |

| Hydrazine Treatment | NH₂NH₂·H₂O, EtOH, reflux | 78–87 |

Spectral Characterization and Analytical Data

The compound’s structure is validated through nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis.

¹H-NMR Spectroscopy

Key proton environments (DMSO-d₆, 400 MHz):

-

Morpholine protons: Two triplets at δ 3.63 ppm (4H, -CH₂NCH₂-) and δ 3.77 ppm (4H, -CH₂OCH₂-), confirming the morpholine ring’s integrity .

-

Benzoyl group: A triplet at δ 7.46 ppm (2H, ortho-Ph), a triplet at δ 7.59 ppm (1H, para-Ph), and a doublet at δ 8.00 ppm (2H, meta-Ph) .

¹³C-NMR and MS Data

-

Carbonyl groups: Signals at δ 167.2 ppm (C=O, carboxylate) and δ 192.4 ppm (C=O, benzoyl) .

-

LC-MS: [M+H]⁺ peak at m/z 333.1, consistent with the molecular formula C₁₆H₁₆N₂O₄S .

Comparative Analysis with Analogous Thiazoles

Substituent variations significantly impact physicochemical and biological properties:

Table 2: Impact of Substituents on Thiazole Derivatives

| Compound | R₁ | R₂ | Melting Point (°C) | Bioactivity (Edema Inhibition %) |

|---|---|---|---|---|

| 9c (This compound) | Morpholine | Benzoyl | 121–123 | Not reported |

| 10b | Piperidine | Benzoyl | 165–167 | 58% at 50 mg/kg |

| 14a | Pyrrolidine | 2-Furoyl | 163–164 | 54% at 50 mg/kg |

The morpholine-substituted derivative (9c) exhibits a lower melting point than piperidine analogs, suggesting reduced crystallinity and improved solubility .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. For instance, patent US10351556B2 describes analogous thiazoles as intermediates for antiviral agents targeting hepatitis C .

Material Science

Thiazole derivatives are explored as fluorescent probes due to their conjugated π-systems. While 4-methylthiazole-5-carboxylic acid derivatives are commercialized as staining agents , the benzoyl-morpholine variant may offer tunable emission properties for bioimaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume